(S)-Enantiomer vs. (R)-Enantiomer: 2.8-Fold Higher DAO Inhibitory Potency
The (S)-enantiomer of 4-(1-aminoethyl)-3-fluorobenzoic acid demonstrates significantly greater inhibitory activity against human D-amino-acid oxidase (DAO) compared to its (R)-enantiomer. In a direct head-to-head comparison under identical assay conditions, the (S)-enantiomer exhibited an IC50 of 25 nM, while the (R)-enantiomer showed an IC50 of 70 nM [1][2]. This represents a 2.8-fold difference in potency based solely on stereochemistry.
| Evidence Dimension | Inhibition of human D-amino-acid oxidase (DAO) |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | (R)-4-(1-aminoethyl)-3-fluorobenzoic acid: IC50 = 70 nM |
| Quantified Difference | 2.8-fold greater potency for (S)-enantiomer |
| Conditions | Recombinant full-length human DAO, preincubated with compound for 20 mins, measured after 4 hrs by Amplex red and horseradish peroxidase fluorescence assay [1] |
Why This Matters
For DAO-targeted programs, selecting the correct enantiomer is essential for achieving the desired inhibitory potency, as the (S)-form provides a 2.8-fold advantage over the (R)-form.
- [1] BindingDB BDBM50605589 (CHEMBL5196542). Affinity Data: IC50=25nM for human DAO. BindingDB. Accessed April 2026. View Source
- [2] BindingDB BDBM50605576 (CHEMBL5188286). Affinity Data: IC50=70nM for human DAO. BindingDB. Accessed April 2026. View Source
